molecular formula C10H12N6O B11075047 N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide

N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide

Cat. No.: B11075047
M. Wt: 232.24 g/mol
InChI Key: PJFXRMSAIOBIQA-UHFFFAOYSA-N
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Description

N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide is a compound that features a pyridine ring, a tetrazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide typically involves the formation of the tetrazole ring followed by the attachment of the pyridine and propanamide groups. One common method involves the reaction of 3-aminopyridine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide is unique due to the presence of both the pyridine and tetrazole rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

N-[(5-pyridin-3-yltetrazol-2-yl)methyl]propanamide

InChI

InChI=1S/C10H12N6O/c1-2-9(17)12-7-16-14-10(13-15-16)8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,17)

InChI Key

PJFXRMSAIOBIQA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCN1N=C(N=N1)C2=CN=CC=C2

Origin of Product

United States

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